Lactosyl isothiocyanate
Description
Structure
2D Structure
Properties
CAS No. |
106848-83-3 |
|---|---|
Molecular Formula |
C13H21NO10S |
Molecular Weight |
383.37 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H21NO10S/c15-1-4-6(17)7(18)10(21)13(23-4)24-11-5(2-16)22-12(14-3-25)9(20)8(11)19/h4-13,15-21H,1-2H2/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |
InChI Key |
ZBRBEHIGVFMFAH-LTEQSDMASA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=C=S)CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N=C=S)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=C=S)CO)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
lactose isothiocyanate lactosyl isothiocyanate LITC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Lactosyl Isothiocyanate
Classical Preparative Routes from Lactose (B1674315) Derivatives
Traditional methods for synthesizing lactosyl isothiocyanate have heavily relied on the use of lactose derivatives, particularly sugar bromides and acetylated precursors. These routes, while foundational, often involve multi-step processes and the use of harsh reagents.
Synthesis from Sugar Bromides and Thiocyanate (B1210189) Reagents
A long-standing method for the preparation of glycosyl isothiocyanates involves the reaction of glycosyl halides with thiocyanate salts. scribd.commdpi.com In the context of lactose, hepta-O-acetyl-α-D-lactosyl bromide serves as a key precursor. This lactosyl bromide is typically reacted with a thiocyanate salt, such as lead thiocyanate or potassium thiocyanate, to yield the corresponding isothiocyanate. researchgate.nettsijournals.com The reaction of hepta-O-benzoyl-α-D-lactosyl bromide with lead thiocyanate has also been reported for the synthesis of the benzoylated this compound. tsijournals.com
The general approach involves nucleophilic substitution at the anomeric carbon. The halide at the anomeric position is displaced by the thiocyanate ion. mdpi.com Phase-transfer catalysis has been employed to facilitate this type of reaction, enhancing the reactivity between the glycosyl halide in an organic phase and the inorganic thiocyanate salt in an aqueous phase. researchgate.netmdpi.comscienceinfo.comwisdomlib.org For instance, the use of tetrabutylammonium (B224687) bromide as a phase-transfer catalyst in anhydrous acetonitrile (B52724) has been shown to be effective. researchgate.net
| Precursor | Reagent | Catalyst | Solvent | Outcome |
| Hepta-O-acetyl-β-lactosyl bromide | Lead thiocyanate | - | Toluene/Xylene | Hepta-O-acetyl-β-lactosyl isothiocyanate researchgate.net |
| Hepta-O-acetyl-β-lactosyl bromide | Ammonium (B1175870) thiocyanate | Tetrabutylammonium bromide | Acetonitrile | Hepta-O-acetyl-β-lactosyl isothiocyanate researchgate.net |
| Peracylated glycofuranosyl chloride | Potassium thiocyanate | - | Acetone | 1,2-trans isothiocyanates scribd.com |
Acetylated Precursors in this compound Synthesis
The use of acetylated precursors is a common strategy in carbohydrate chemistry to protect the hydroxyl groups and improve the solubility of the sugar in organic solvents. For the synthesis of this compound, per-O-acetylated lactose is a frequent starting material. tandfonline.comtandfonline.com This fully acetylated sugar can be converted into a glycosyl halide, such as hepta-O-acetyl-α-D-lactosyl bromide, which then reacts with a thiocyanate source. mdpi.com
Alternatively, acetylated glycosylamines can be utilized. The process can start with the conversion of lactose to unprotected glycosylamines, which are then acetylated to form hepta-O-acetyl hydrochlorides. tandfonline.comtandfonline.com These acetylated glycosylamine hydrochlorides can then be reacted with thiophosgene (B130339) in a three-phase system to produce the desired hepta-O-acetylglycosyl isothiocyanates in high yields. tandfonline.comtandfonline.com This method avoids the potentially harsh acidic conditions required for the formation of glycosyl halides. tandfonline.com
Contemporary and Emerging Synthetic Strategies
More recent synthetic methods aim to overcome the limitations of classical routes by employing advanced techniques such as microwave irradiation and by developing more direct, protecting-group-free approaches.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of carbohydrate derivatives. researchgate.nettandfonline.comijcps.org The synthesis of hepta-O-acetyl-α-D-lactosyl isothiocyanate from the corresponding bromide derivative has been successfully achieved using microwave irradiation. researchgate.net For instance, the reaction of hepta-O-acetyl-β-lactosyl bromide with dry ammonium thiocyanate in anhydrous acetonitrile, catalyzed by tetrabutylammonium bromide, can be completed in just 10 minutes under microwave heating. researchgate.net
This rapid and efficient method has been applied to the synthesis of various lactosyl thiosemicarbazide (B42300) derivatives, where the initial formation of the this compound is a key step. researchgate.nettandfonline.com Microwave activation has been shown to lead to cleaner reactions and higher yields in shorter time frames compared to conventional heating methods. researchgate.nettandfonline.comtandfonline.com
| Reaction | Conditions | Time | Yield | Reference |
| Hepta-O-acetyl-β-lactosyl bromide + Ammonium thiocyanate | Microwave (300 W), Tetrabutylammonium bromide, Acetonitrile | 10 min | - | researchgate.net |
| Hepta-O-acetyl-α-D-lactosyl isothiocyanate + Phenylsulfonyl hydrazines | Microwave activation | < 1 min | High | researchgate.nettandfonline.com |
| Lactosylated peptide synthesis | Microwave-assisted solid phase synthesis | Fast | - | nih.gov |
Protecting Group-Free Synthesis Approaches
A significant advancement in carbohydrate chemistry is the development of protecting-group-free synthesis, which avoids the often tedious and yield-reducing steps of protection and deprotection. scholaris.cabohrium.comrsc.org While the direct synthesis of unprotected this compound is challenging, progress has been made in the synthesis of other unprotected glycosyl derivatives that could serve as precursors. scholaris.ca One approach involves the in-situ generation of unprotected glycosyl chlorides from the corresponding sugars, which can then react with various nucleophiles. scholaris.ca Although not explicitly detailed for this compound, this methodology has been successfully applied to both mono- and disaccharides to produce O-, N-, and S-glycosides without protecting groups. scholaris.ca
The synthesis of unprotected glycosylamines from aldoses under mild conditions, such as reaction with aqueous ammonium hydrogencarbonate, provides a starting point for preparing unprotected disaccharide glycosyl isothiocyanates. tandfonline.com However, these unprotected isothiocyanates are often unstable. tandfonline.com
Application of Oxazoline (B21484) Intermediates in Glycosyl Isothiocyanate Synthesis
The use of sugar-derived oxazoline intermediates presents a versatile and stereoselective method for the synthesis of glycosyl isothiocyanates. acs.orgresearchgate.netnih.govacs.org This strategy involves the ring-opening of a glycosylamine-derived oxazoline precursor with thiophosgene. acs.orgresearchgate.netnih.govacs.org A key advantage of this method is the ability to control the stereochemical outcome at the anomeric center. acs.orgresearchgate.netnih.govacs.org
For disaccharides like lactose, the corresponding aldopyranosyloxazoline can be reacted with thiophosgene. acs.org In the absence of an additive, the reaction typically yields the β-glycopyranosyl isothiocyanate as the sole product. acs.orgresearchgate.netnih.gov However, the addition of a catalyst like copper(II) chloride can promote the formation of a mixture of α and β anomers, allowing access to the 1,2-cis configured α-anomer which is often difficult to obtain via other methods. acs.orgresearchgate.netnih.govacs.orgopenaccesspub.org
| Oxazoline Precursor | Reagent | Additive | Major Product | Reference |
| Lactose-derived oxazoline | Thiophosgene | None | β-Lactosyl isothiocyanate | acs.org |
| Lactose-derived oxazoline | Thiophosgene | Copper(II) chloride | α/β-Lactosyl isothiocyanate mixture | acs.org |
Tandem Reaction Sequences for Isothiocyanate Formation
Tandem reactions, also known as cascade or domino reactions, offer a powerful strategy for the synthesis of complex molecules like this compound in a single pot. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources. A particularly effective tandem sequence for the formation of isothiocyanates from azides is the Staudinger/aza-Wittig reaction.
The tandem Staudinger/aza-Wittig reaction provides a one-pot conversion of an azide (B81097) to an isothiocyanate. The reaction is initiated by the treatment of a glycosyl azide with a phosphine, typically triphenylphosphine (B44618), to form an aza-ylide via the Staudinger reaction. This intermediate then undergoes an aza-Wittig reaction with carbon disulfide to furnish the desired isothiocyanate. This method has proven to be superior in yield for isothiocyanates bearing electron-withdrawing groups compared to conventional stepwise methods. nih.gov
This one-pot process is particularly advantageous for the synthesis of sugar isothiocyanates, including derivatives of lactose. Research on primary azidodeoxy sugars has demonstrated that their reaction with triphenylphosphine and carbon disulfide affords the corresponding primary deoxyisothiocyanato sugars in high yields. researchgate.net Notably, this method prevents undesirable side reactions such as O→N acyl migration and the formation of dimeric carbodiimides. researchgate.net The use of a polymer-supported triarylphosphine can further simplify the purification process to a simple filtration. researchgate.net
While specific yield data for the direct tandem synthesis of this compound is not extensively documented in readily available literature, the successful application of this methodology to other complex carbohydrates, such as cellulose (B213188) derivatives, highlights its potential. For instance, the tandem Staudinger/aza-Wittig reaction of a 6-azido-6-deoxycellulose derivative with triphenylphosphine and carbon disulfide resulted in the corresponding 6-isothiocyanato-6-deoxycellulose derivative with a respectable yield. nih.gov
Table 1: Representative Tandem Staudinger/aza-Wittig Reactions for Sugar Isothiocyanate Synthesis
| Starting Material (Sugar Azide) | Reagents | Product | Yield (%) | Reference |
| Primary azidodeoxy sugars | Triphenylphosphine, Carbon disulfide | Primary deoxyisothiocyanato sugars | High | researchgate.net |
| 6-Azido-6-deoxycellulose derivative | Triphenylphosphine, Carbon disulfide | 6-Isothiocyanato-6-deoxycellulose derivative | 47.3 | nih.gov |
This compound as a Versatile Synthetic Precursor
This compound is a highly valuable and versatile precursor in the synthesis of a wide array of more complex glycoconjugates. The electrophilic carbon atom of the isothiocyanate group readily reacts with various nucleophiles, making it a key building block for creating diverse chemical structures with potential biological significance.
The reactions of this compound predominantly involve nucleophilic addition to the central carbon of the -N=C=S group. This reactivity has been exploited to synthesize a range of derivatives, including lactosyl thioureas, lactosylguanidines, and lactosyl isothiobiurets.
For example, the reaction of per-O-acetylated this compound with various amines leads to the formation of N-substituted lactosyl thiourea (B124793) derivatives. These reactions are typically straightforward and proceed with good yields. The resulting lactosyl thioureas can themselves be further elaborated. For instance, treatment with amines in the presence of a desulfurizing agent like mercuric chloride can convert the thiourea into a guanidine (B92328) linkage, thus forming lactosylguanidines.
A specific application involves the reaction of 2,3,6,2',3',4',6'-hepta-O-acetyl-β-lactosyl isothiocyanate with 2-amino-4/6-substituted benzothiazoles to produce lactosylthioureas. These intermediates can then be transformed into novel N-alkyl/aryl-N'-(4/6-substituted benzothiazol-2-yl)-N''-peracetylated lactosylguanidines.
Furthermore, this compound is a key reactant in the synthesis of N,S-bis-protected lactosyl isothiobiurets. These compounds have been synthesized for the first time through the reaction of S-(hepta-O-acetyl-beta-lactosyl)-1-arylisothiocarbamides with hepta-O-acetyl-beta-lactosyl isocyanate. openaccesspub.org
Table 2: Examples of Compounds Synthesized from this compound
| This compound Derivative | Reactant(s) | Product Class | Specific Product Example | Reference |
| Hepta-O-benzoyl-β-D-lactosyl isothiocyanate | Aryl amines | Thiocarbamides | 1-Hepta-O-benzoyl-β-D-lactosyl-3-aryl thiocarbamides | |
| Per-O-acetyl this compound | Aryl isothioureas, p-tolyl isothiocyanate | Isothiourea derivatives | Per-O-acetyl lactosyl aryl isothioureas | sciforum.net |
| Hepta-O-acetyl-β-lactosyl isothiocyanate | 2-Amino-4/6-substituted benzothiazoles | Lactosylthioureas | Lactosylthioureas linked with benzothiazolyls | |
| Hepta-O-acetyl-β-lactosyl isothiocyanate | S-(hepta-O-acetyl-beta-lactosyl)-1-arylisothiocarbamides | Isothiobiurets | N,S-bis(hepta-O-acetyllactosyl)-1-aryl-2-isothiobiuret | openaccesspub.org |
Design and Synthesis of Lactosyl Isothiocyanate Derivatives and Analogues
Construction of Thiocarbamides and Isothiocarbamides
The reaction of lactosyl isothiocyanate with primary amines is a fundamental method for constructing N-lactosylated thiocarbamides (also known as glycosyl thioureas). tsijournals.com This process involves the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group.
A common synthetic route involves refluxing hepta-O-benzoyl-β-D-lactosyl isothiocyanate with various aryl amines in a solvent like benzene (B151609) for several hours. tsijournals.comrltsc.edu.in After the reaction, the solvent is removed, and the resulting sticky residue is triturated with petroleum ether to yield the solid thiocarbamide product. tsijournals.com This method has been successfully used to create a series of 1-hepta-O-benzoyl-β-D-lactosyl-3-aryl thiocarbamides. tsijournals.com Similarly, reactions with substituted 2-aminobenzothiazoles produce 1-hepta-O-benzoyl-β-D-lactosyl-3-substituted benzothiazolyl thiocarbamides. tsijournals.com The interaction of hepta-O-acetyl-β-D-lactosyl isothiocyanate with o-phenylene diamine has also been reported to yield the corresponding glycosyl thiocarbamide. rasayanjournal.co.in
Isothiocarbamides, on the other hand, are typically synthesized by reacting a glycosyl bromide, such as hepta-O-acetyl lactosyl bromide, with arylthiocarbamides. researchgate.net This results in the formation of S-hepta-O-acetyl lactosyl-1-arylisothiocarbamides. researchgate.net
| Reactant 1 | Reactant 2 | Product Class | Reference |
| Hepta-O-benzoyl-β-D-lactosyl isothiocyanate | Aryl amines (e.g., phenylamine, p-toluidine) | 1-hepta-O-benzoyl-β-D-lactosyl-3-aryl thiocarbamides | tsijournals.com |
| Hepta-O-benzoyl-β-D-lactosyl isothiocyanate | 2-aminobenzothiazoles | 1-hepta-O-benzoyl-β-D-lactosyl-3-benzothiazolyl thiocarbamides | tsijournals.com |
| Hepta-O-acetyl-β-D-lactosyl isothiocyanate | o-phenylene diamine | 1-phenyl-3-(2'-amino)-hepta-O-acetyl-β-D-lactosyl thiocarbamide | rasayanjournal.co.in |
| Hepta-O-acetyl lactosyl bromide | Arylthiocarbamides | S-hepta-O-acetyl lactosyl-1-arylisothiocarbamides | researchgate.net |
Formation of Isodithiobiurets and Thiobiurets
Isodithiobiurets and thiobiurets are derivatives of thiourea (B124793) that can be synthesized using this compound as a starting material or through its derivatives.
Lactosyl isodithiobiurets are commonly formed through the reaction of this compound with an isothiocarbamide. For instance, a series of 1-aryl-5-hepta-O-benzoyl-β-D-lactosyl-2-S-benzyl-2,4-isodithiobiurets were synthesized by reacting hepta-O-benzoyl-β-D-lactosyl isothiocyanate with various 1-aryl-2-S-benzyl isothiocarbamides in refluxing benzene. tsijournals.com Another approach involves the nucleophilic addition of a per-O-acetyl lactosyl aryl isothiourea to an isothiocyanate, such as tolyl isothiocyanate, to yield per-O-acetyl lactosyl aryl isodithiobiuret derivatives. sciforum.netsciforum.net
Thiobiurets can be synthesized from lactosyl isocyanate. Several 1-hepta-O-benzoyl-β-D-lactosyl-5-aryl-4-thiobiurets have been prepared through the interaction of hepta-O-benzoyl-β-D-lactosyl isocyanate and 1-aryl thiocarbamides. researchgate.net
| Lactosyl Precursor | Reactant | Product Class | Reference |
| Hepta-O-benzoyl-β-D-lactosyl isothiocyanate | 1-aryl-2-S-benzyl isothiocarbamides | 1-aryl-5-hepta-O-benzoyl-β-D-lactosyl-2-S-benzyl-2,4-isodithiobiurets | tsijournals.com |
| Per-O-acetyl lactosyl aryl isothiourea | Tolyl isothiocyanate | Per-O-acetyl lactosyl aryl isodithiobiurets | sciforum.netsciforum.net |
| Hepta-O-benzoyl-β-D-lactosyl isocyanate | 1-aryl thiocarbamides | 1-hepta-O-benzoyl-β-D-lactosyl-5-aryl-4-thiobiurets | researchgate.net |
Derivatization to Thiosemicarbazides and Thiosemicarbazones
Lactosyl thiosemicarbazides are valuable intermediates, often synthesized for subsequent conversion into thiosemicarbazones. The synthesis begins with the reaction of this compound with a hydrazine (B178648) derivative.
For example, 1-carbonyl-(pyrid-4-yl)-4-hepta-O-benzoyl-β-D-lactosyl-3-thiosemicarbazide was synthesized from the interaction of hepta-O-benzoyl-β-D-lactosyl isothiocyanate and isoniazid (B1672263) (isonicotinic acid hydrazide). connectjournals.com Similarly, N-(hepta-O-acetyl-β-D-lactosyl) thiosemicarbazide (B42300) is prepared and then used as a building block. researchgate.net
These lactosyl thiosemicarbazides are then condensed with various substituted aldehydes to form the corresponding lactosyl thiosemicarbazones. researchgate.netindiaenvironmentportal.org.in Optimized conditions for this condensation can involve microwave-assisted heating in water with an ionic liquid catalyst, leading to high yields of the final thiosemicarbazone products. researchgate.net
Integration into Heterocyclic Systems (e.g., Thioureabenzothiazoles, Thiadiazolidines)
The lactosyl thiourea moiety can be integrated into various heterocyclic ring systems, leading to complex molecules with potential biological applications. This is often achieved by reacting a this compound-derived intermediate with a suitable cyclizing agent.
Thioureabenzothiazoles: The reaction of hepta-O-benzoyl-β-D-lactosyl isothiocyanate with substituted 2-aminobenzothiazoles directly yields N-lactosylated thioureabenzothiazoles. tsijournals.com
Thiadiazolidines: These five-membered heterocyclic rings can be formed through several routes. One method involves the interaction of a lactosyl thiosemicarbazide with an aryl isocyanodichloride. For instance, 3-carbonyl-(pyrid-4-yl)-5-hepta-O-benzoyl-β-D-lactosylimino-2-arylimino-1,3,4-thiadiazolidines were synthesized by reacting 1-carbonyl-(pyrid-4-yl)-4-hepta-O-benzoyl-β-D-lactosyl-3-thiosemicarbazide with aryl isocyanodichlorides. connectjournals.com Another route involves the oxidative cyclization of isodithiobiuret precursors. grafiati.com Additionally, the reaction of 1-hepta-O-benzoyl-β-D-lactosyl-S-chloro isothiocarbamoyl chloride with 1-phenyl 3-aryl thiocarbamides has been used to prepare 3-hepta-O-benzoyl-β-D-lactosyl-4-phenyl-5-arylimino-1,2,4-dithiazolidine hydrochlorides. tsijournals.com
| Heterocyclic System | Synthetic Method | Lactosyl Precursor | Key Reactant | Reference |
| Thioureabenzothiazoles | Nucleophilic Addition | Hepta-O-benzoyl-β-D-lactosyl isothiocyanate | 2-aminobenzothiazoles | tsijournals.com |
| 1,3,4-Thiadiazolidines | Cyclocondensation | 1-carbonyl-(pyrid-4-yl)-4-hepta-O-benzoyl-β-D-lactosyl-3-thiosemicarbazide | Aryl isocyanodichlorides | connectjournals.com |
| 1,2,4-Dithiazolidines | Cyclocondensation | 1-hepta-O-benzoyl-β-D-lactosyl-S-chloro isothiocarbamoyl chloride | 1-phenyl 3-aryl thiocarbamides | tsijournals.com |
Synthesis of Thiourea-Tethered Glycosyl Amino Acids and Related Conjugates
A significant application of glycosyl isothiocyanates is the synthesis of C-glycosyl amino acids linked by a thiourea segment. nih.govrsc.org This approach creates stable mimics of naturally occurring glycopeptides. The synthesis involves the coupling of a peracetylated glycosylmethyl isothiocyanate with an amine-functionalized amino acid. nih.govrsc.orgresearchgate.net
For example, a new class of C-glycosyl amino acids has been synthesized by the addition of peracetylated glycosylmethyl isothiocyanates to an amino acid like Nα-Fmoc-β-amino-L-alanine. nih.govrsc.org This reaction creates a thiourea bridge between the carbohydrate and the amino acid components. nih.govrsc.org The use of orthogonal protecting groups, such as O-acetyl on the sugar and N-Fmoc on the amino acid, makes these constructs suitable for solid-phase peptide synthesis, allowing for their incorporation into larger peptide chains. nih.govrsc.org This isothiocyanate-amine coupling strategy has been explored with various protecting groups on the amino acid, broadening its synthetic utility. nih.govrsc.org
Mechanistic Understanding of Derivatization Reactions
Nucleophilic Addition Mechanisms
The core of the synthetic versatility of this compound lies in the nucleophilic addition reaction at the isothiocyanate functional group (-N=C=S). mdpi.com The central carbon atom of this group is electron-deficient and, therefore, highly electrophilic, making it a prime target for attack by a wide range of nucleophiles. mdpi.comresearchgate.net
The general mechanism involves the attack of a nucleophile, such as an amine (R-NH₂), on the electrophilic carbon of the isothiocyanate. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer results in the final thiourea derivative. nih.gov The rate and outcome of these reactions can be influenced by several factors, including the pKa of the nucleophilic group, pH of the medium, and steric hindrance around the reacting centers. nih.gov For instance, reactions with amino groups are often favored in alkaline or neutral conditions where the amine is deprotonated and thus more nucleophilic. nih.gov This fundamental reaction pathway is responsible for the formation of thiocarbamides, thiosemicarbazides, and other derivatives discussed in the preceding sections. tsijournals.comconnectjournals.com
Cyclization Reaction Pathways
The isothiocyanate group is a versatile functional group that can participate in various cyclization reactions to form a range of heterocyclic compounds. In the context of this compound and other glycosyl isothiocyanates, these reactions are crucial for creating complex, biologically relevant molecules. The cyclization can occur through intramolecular pathways or by reaction with external reagents, leading to the formation of diverse ring systems.
One area of investigation involves the intramolecular cyclization of glycosyl isothiocyanate donors. For instance, studies on sialyl isothiocyanate donors have shown that upon activation, they can form spirocyclic medium-sized diolides. However, this cyclization often competes with intermolecular glycosylation processes. In the case of an isothiocyanate-protected sialyl donor, the yield for the cyclized diolides was found to be 20%, with intermolecular reactions being the predominant pathway. nih.gov This highlights a common challenge in directing the reaction towards intramolecular cyclization over competing intermolecular processes. nih.gov
More direct examples of cyclization pathways for this compound derivatives involve their use as precursors for synthesizing complex heterocyclic structures. Per-O-acylated lactosyl isothiocyanates are key starting materials in these syntheses. For example, hepta-O-benzoyl-β-D-lactosyl isothiocyanate has been used to synthesize various 1,2,4-dithiazolidine (B12644510) and 1,3,4-thiadiazolidine derivatives. researchgate.nettsijournals.comconnectjournals.com
The synthesis of 3-hepta-O-benzoyl-β-D-lactosyl-4-phenyl-5-arylimino-1,2,4-dithiazolidine hydrochlorides is achieved through the condensation of 1-hepta-O-benzoyl-β-D-lactosyl-S-chloro isothiocarbamoyl chloride (prepared from the corresponding this compound) with 1-phenyl 3-aryl thiocarbamides. tsijournals.com Similarly, this compound can be a building block for 1,3,4-thiadiazolidines. The interaction of 1-carbonyl-(pyrid-4-yl)-4-hepta-O-benzoyl-β-D-lactosyl-3-thiosemicarbazide (synthesized from hepta-O-benzoyl-β-D-lactosyl isothiocyanate and isoniazid) with aryl isocyanodichlorides leads to the formation of 3-carbonyl-(pyrid-4-yl)-5-hepta-O-benzoyl-β-D-lactosylimino-2-arylimino-1,3,4-thiadiazolidines. connectjournals.com
Furthermore, per-O-acetyl this compound serves as a versatile reagent for synthesizing thioamido-linked glycosyl heterocycles through condensation reactions with various amino-heterocycles. heteroletters.org
The table below summarizes various cyclization reactions involving this compound derivatives.
| Starting Material | Reactant(s) | Product | Reference(s) |
| Hepta-O-benzoyl-β-D-lactosyl-S-chloro isothiocarbamoyl chloride | 1-Phenyl 3-aryl thiocarbamides | 3-Hepta-O-benzoyl-β-D-lactosyl-4-phenyl-5-arylimino-1,2,4-dithiazolidine hydrochlorides | tsijournals.com |
| 1-Carbonyl-(pyrid-4-yl)-4-hepta-O-benzoyl-β-D-lactosyl-3-thiosemicarbazide | Aryl isocyanodichlorides | 3-Carbonyl-(pyrid-4-yl)-5-hepta-O-benzoyl-β-D-lactosylimino-2-arylimino-1,3,4-thiadiazolidines | connectjournals.com |
| Per-O-acetyl this compound | 2-Amino thiazole | Thioamido linked glycosyl thiazole | heteroletters.org |
| Per-O-acetyl this compound | 2-Amino pyridine | Thioamido linked glycosyl pyridine | heteroletters.org |
| Per-O-acetyl this compound | 2-Amino pyrazine | Thioamido linked glycosyl pyrazine | heteroletters.org |
Isothiocyanate-Amine/Thiol Coupling Selectivity
The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles such as primary amines and thiols. mdpi.com This reactivity is fundamental to its use in bioconjugation and the synthesis of various derivatives. The products of these reactions are stable thioureas (from amines) and dithiocarbamates (from thiols). mdpi.comresearchgate.net The selectivity of the isothiocyanate coupling towards amines versus thiols is a critical aspect, often influenced by reaction conditions, particularly pH. researchgate.net
Generally, the reaction of isothiocyanates with thiols is faster and can occur under milder conditions than the reaction with amines. nih.gov However, the stability of the resulting linkage and the reaction kinetics can be finely tuned.
pH-Dependence of Selectivity: The chemoselectivity of isothiocyanate reactions is highly dependent on the pH of the reaction medium.
Neutral to Slightly Acidic pH (pH 6-8): In this range, the reaction with a thiol group to form a dithiocarbamate (B8719985) is generally favored. researchgate.net Thiols are more nucleophilic than amines at this pH.
Alkaline Conditions (pH 9-11): At higher pH values, the isothiocyanate group preferably reacts with an amine group to yield a thiourea. researchgate.net The classical protocol for labeling proteins with isothiocyanates, for example, often uses a pH range of 9.0-9.5 to target lysine (B10760008) residues. rsc.org
Studies with model compounds confirm this general trend. The reaction of fluorescein (B123965) isothiocyanate with various small molecules showed that thiol groups reacted significantly more readily than amino groups. nih.gov Similarly, allyl isothiocyanate is considered more reactive towards cysteine (thiol) residues than towards free amino groups in proteins. researchgate.net
Reversibility and Stability: An important distinction between the two coupling products is their stability. The amide bonds formed from amine-reactive reagents like NHS esters are generally more stable than the thiourea linkages derived from isothiocyanates. nih.gov The reaction of isothiocyanates with thiols to form dithiocarbamates is notably reversible. nih.gov This reversibility allows for "transthiocarbamoylation," where an isothiocyanate moiety can be transferred from one thiol to another, such as a glutathione (B108866) (GSH) conjugate acting as a transport form of the parent isothiocyanate. nih.gov In contrast, the thiourea bond formed with amines is reasonably stable under aqueous conditions. rsc.org
The table below outlines the key factors influencing the selectivity of isothiocyanate coupling reactions.
| Factor | Selectivity towards Amines (Thiourea formation) | Selectivity towards Thiols (Dithiocarbamate formation) | Reference(s) |
| pH | Favored at alkaline pH (9-11) | Favored at neutral to slightly acidic pH (6-8) | researchgate.net |
| Reactivity | Generally slower than thiol reaction | Generally faster than amine reaction | nih.gov |
| Product Stability | Reasonably stable thiourea linkage | Reversible dithiocarbamate linkage | rsc.orgnih.gov |
Numerous examples demonstrate the successful coupling of this compound derivatives with amines to form thiourea-based structures. Hepta-O-benzoyl-β-D-lactosyl isothiocyanate reacts with various aryl amines to produce 1-hepta-O-benzoyl-β-D-lactosyl-3-aryl thiocarbamides. researchgate.net Similarly, the reaction of hepta-O-acetyl-β-D-lactosyl isocyanate with aryl thiocarbamides yields 1-hepta-O-acetyl-β-D-lactosyl-5-aryl-4-isothiobiurets. researchgate.net These syntheses underscore the utility of the isothiocyanate-amine coupling reaction in generating complex lactosylated molecules. researchgate.netresearchgate.netnih.gov
Elucidation of Biological Activities and Molecular Mechanisms of Action
Investigation of Antimicrobial Activities
The isothiocyanate moiety is a well-documented antimicrobial agent, and its attachment to a lactose (B1674315) molecule may alter its bioavailability and cellular interactions. ontosight.ai While direct studies on lactosyl isothiocyanate are emerging, research on its derivatives has provided initial evidence of its antimicrobial potential. For instance, various N-lactoside derivatives synthesized from 1-hepta-O-benzoyl-β-D-lactosyl isothiocyanate have been tested against pathogenic bacteria and fungi. tsijournals.com Similarly, per-O-acetyl lactosyl isothiourea derivatives have demonstrated in vitro antimicrobial activity against several bacterial and fungal strains. sciforum.netsciforum.net
Table 1: Antimicrobial Screening of this compound Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Target Organisms | Activity Level | Reference |
|---|---|---|---|
| 1-hepta-O-benzoyl-β-D-lactosyl-3-aryl thiocarbamides | E. coli, S. aureus, P. vulgaris, S. typhi | Discussed | tsijournals.com |
| 1-hepta-O-benzoyl-β-D-lactosyl-3-aryl thiocarbamides | Candida guilliermondii, A. niger | Discussed | tsijournals.com |
| Per-O-acetyl lactosyl aryl isodithiobiurets | S. aureus, E. coli, P. vulgaris, P. aeruginosa | Screened | sciforum.net |
| Per-O-acetyl lactosyl aryl isodithiobiurets | A. niger, Penicillium | Screened | sciforum.net |
| 3-carbonyl-(pyrid-4-yl)-5-hepta-O-benzoyl-β-D-lactosylimino-2-arylimino-1,3,4-thiadiazolidines | S. typhi, A. niger | Good to Moderate | connectjournals.com |
Specific mechanistic studies on this compound are limited; however, the antibacterial action of the broader isothiocyanate (ITC) class is well-characterized and provides a likely framework. A primary mechanism for ITCs, such as allyl isothiocyanate (AITC), involves compromising the bacterial cell membrane. nih.govnih.gov This action is similar to that of polymyxin (B74138) B, an antibiotic that disrupts membrane integrity. nih.gov The damage to the cell membrane leads to the leakage of essential intracellular metabolites, including proteins and nucleic acids, ultimately causing cell death. nih.gov
Furthermore, ITCs are known to inhibit bacterial enzymes by interacting with sulfhydryl groups, a mechanism that can disrupt critical metabolic pathways. nih.gov For example, AITC has been shown to inhibit thioredoxin reductase in E. coli O157:H7. nih.gov This disruption of cellular integrity and metabolic function makes ITCs effective against bacteria at all stages of growth, including stationary phase cells, which are often resistant to other types of antibiotics. nih.gov
The antifungal mechanisms of ITCs are multifaceted. One of the key targets is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a vital component analogous to cholesterol in mammalian cells. nih.gov Azole antifungal drugs, a major class of therapeutic agents, function by inhibiting the 14α-demethylation of lanosterol (B1674476) in the ergosterol pathway. davidmoore.org.uk Allyl isothiocyanate has been shown to completely inhibit ergosterol biosynthesis in Candida albicans, suggesting a similar mode of action. nih.gov
Beyond membrane disruption, ITCs can induce significant metabolic inhibition. Proteomic analyses of fungi treated with ITCs reveal the downregulation of genes associated with energy metabolism. nih.gov This disruption can lead to a state of oxidative stress within the fungal cell. For instance, AITC treatment generates reactive oxygen species (ROS) in C. albicans, which can damage cellular components and trigger cell death pathways. nih.gov This cascade of events, including metabolic disruption and potential interference with ATP synthesis, contributes to the potent antifungal activity of this class of compounds. nih.gov
Exploration of Anticarcinogenic Mechanisms
Isothiocyanates derived from cruciferous vegetables are recognized as potent chemopreventive agents, and this compound is explored for similar potential. ontosight.aifrontiersin.org The anticancer activities of ITCs are extensive, involving the modulation of carcinogen metabolism, induction of cell cycle arrest and apoptosis, and regulation of epigenetic processes. frontiersin.orgmdpi.comnih.gov These mechanisms collectively work to inhibit the initiation and progression of cancer. mdpi.comnih.gov
A primary anticarcinogenic mechanism of ITCs is their ability to favorably modulate the balance of Phase I and Phase II metabolic enzymes. nih.govfrontiersin.org
Inhibition of Phase I Enzymes: Phase I enzymes, particularly the cytochrome P450 (CYP450) family, are responsible for metabolizing xenobiotics. frontiersin.org However, in doing so, they can convert procarcinogens into highly reactive carcinogens that can damage DNA. frontiersin.orgmdpi.com ITCs, such as phenethyl isothiocyanate (PEITC), have been shown to inhibit the activity of specific CYP enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) that are involved in activating carcinogens like polycyclic aromatic hydrocarbons and heterocyclic amines. frontiersin.orgnih.gov This inhibitory action is considered a major contributor to their chemopreventive effects. nih.govnih.gov
Induction of Phase II Enzymes: Phase II enzymes are detoxification enzymes that conjugate activated carcinogens with endogenous ligands, rendering them more water-soluble and facilitating their excretion from the body. oregonstate.edu Many ITCs are potent inducers of Phase II enzymes, including glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyl transferases (UGTs). oregonstate.edu This induction enhances the detoxification and elimination of carcinogens, providing a crucial layer of cellular protection against DNA damage. mdpi.com
ITCs can effectively halt the proliferation of cancer cells by inducing cell cycle arrest and triggering programmed cell death (apoptosis). frontiersin.orgnih.gov
Cell Cycle Arrest: Numerous studies have shown that ITCs can arrest cancer cells at the G2/M phase of the cell cycle. nih.govmdpi.com This prevents the cells from undergoing mitosis, thereby inhibiting tumor growth. frontiersin.org For example, sulforaphane (B1684495), a widely studied ITC, causes a time- and dose-dependent G2/M phase arrest in leukemia cells. nih.gov This effect is often mediated by the modulation of key cell cycle regulatory proteins. mdpi.com
Induction of Apoptosis: ITCs can initiate apoptosis through multiple pathways. mdpi.com A common mechanism involves the mitochondria-mediated pathway, where ITCs can alter the mitochondrial membrane potential, leading to the release of cytochrome c. nih.govmdpi.com This event activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3) that execute the apoptotic program. mdpi.com In some cases, ITCs can also increase the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53, further promoting cell death. nih.gov
Table 2: General Anticarcinogenic Mechanisms of Isothiocyanates (ITCs) This table is interactive. You can sort and filter the data.
| Mechanism | Specific Action | Key Molecular Targets | Reference |
|---|---|---|---|
| Enzyme Modulation | Inhibition of Phase I enzymes | CYP1A1, CYP1A2, CYP1B1 | frontiersin.orgnih.gov |
| Induction of Phase II enzymes | GSTs, UGTs, NQO1 | oregonstate.edu | |
| Cell Cycle & Apoptosis | Induction of cell cycle arrest | G2/M phase | nih.govnih.gov |
| Induction of apoptosis | Mitochondria, Caspases, p53, Bax | nih.govmdpi.com | |
| Epigenetic Modulation | Inhibition of histone deacetylases | HDACs | oregonstate.edunih.gov |
| Alteration of DNA methylation | DNMTs | mdpi.com |
Aberrant epigenetic modifications are a hallmark of cancer, leading to altered gene expression profiles that favor malignant transformation. nih.gov ITCs have been shown to interact with the epigenome to potentially restore normal gene expression patterns in cancer cells. nih.gov
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. In many cancers, HDACs are overactive, silencing tumor suppressor genes. Several ITCs have been identified as HDAC inhibitors. oregonstate.edu By inhibiting HDACs, ITCs can lead to the re-expression of silenced tumor suppressor genes, thereby impeding cancer growth. nih.gov
DNA Methylation Changes: DNA methylation is another critical epigenetic mark, and its dysregulation is common in cancer. ITCs may influence DNA methylation patterns, although the mechanisms are still being fully elucidated. mdpi.com Some natural compounds are known to inhibit DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. mdpi.commdpi.com By modulating DNA methylation, ITCs could potentially reactivate tumor suppressor genes that were silenced by hypermethylation. nih.gov
Anti-Angiogenic and Anti-Metastatic Pathway Interference
Isothiocyanates (ITCs), the family of compounds to which this compound belongs, have demonstrated the ability to interfere with pathways crucial for tumor angiogenesis and metastasis. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and spread. tg.org.au ITCs can modulate tumor angiogenesis by down-regulating the expression of pro-angiogenic genes like vascular endothelial growth factor (VEGF). nih.gov This is often achieved by targeting hypoxia-inducible factor (HIF) transcription factors, which are key regulators of the cellular response to low oxygen levels, a common condition in the tumor microenvironment. nih.gov
Furthermore, ITCs can inhibit other factors involved in tumor angiogenesis independently of the HIF pathway, such as NF-κB, activator protein-1 (AP1), and MYC. nih.gov The process of metastasis, where cancer cells spread to distant organs, is also a target of ITC activity. Several studies have shown that certain phytochemicals can inhibit cell migration, invasion, and metastasis by suppressing processes like the epithelial-to-mesenchymal transition and blocking downstream signaling targets. mdpi.com For instance, some compounds have been shown to down-regulate the expression of pro-metastatic genes and proteins such as MMP3, COL11A1, FGF1, Endoglin, uPA, and IGFBP2. semanticscholar.org
The mechanism of action for these anti-angiogenic and anti-metastatic effects involves the modulation of several signaling pathways. mdpi.com Key targets include VEGF and its downstream signaling pathways such as Src, PI3K, ERK 1/2, and Notch in endothelial cells. mdpi.com By inhibiting these pathways, ITCs can suppress the formation of new blood vessels and hinder the ability of tumor cells to invade surrounding tissues and metastasize. tg.org.aumdpi.com
| Pathway Component | Role in Angiogenesis/Metastasis | General Effect of Isothiocyanates |
| VEGF | Stimulates endothelial cell migration, differentiation, and proliferation. tg.org.au | Down-regulation of expression. nih.gov |
| HIF | Regulates the expression of pro-angiogenic genes in response to hypoxia. nih.gov | Targeted for inhibition. nih.gov |
| NF-κB | Involved in inflammation and pro-angiogenic signaling. nih.gov | Inhibition. nih.gov |
| AP-1 | Transcription factor involved in cell proliferation and angiogenesis. nih.gov | Inhibition. nih.gov |
| MYC | Oncogene that can drive cell proliferation and angiogenesis. nih.gov | Inhibition. nih.gov |
| Tubulin | Protein required for cell morphogenesis and migration during angiogenesis. nih.gov | Targeted for inhibition. nih.gov |
Engagement with Cellular Signaling Pathways (e.g., NF-κB, Nrf2)
This compound, as an isothiocyanate, is expected to engage with key cellular signaling pathways, notably the NF-κB and Nrf2 pathways, which are central to cellular responses to stress, inflammation, and carcinogenesis. nih.govxjtu.edu.cn
The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of immunity, inflammation, and cell survival. nih.govraybiotech.com Dysregulation of this pathway is linked to various diseases, including cancer. xjtu.edu.cnraybiotech.com Isothiocyanates have been shown to modulate NF-κB signaling. xjtu.edu.cn The anti-inflammatory properties of ITCs are often mediated by the inhibition of pathways such as the c-Jun N-terminal kinase (JNK)/NF-κB/TNF-α signaling cascade. nih.gov Some ITCs have been observed to facilitate the anticancer effects of other drugs, in part, through the NF-κB-dependent signaling pathway. nih.gov The mechanism of inhibition can involve preventing the degradation of IκB-α, an inhibitor of NF-κB, thereby blocking the nuclear translocation of NF-κB and its subsequent activation of pro-inflammatory and cell survival genes. xjtu.edu.cnmdpi.com
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of the cellular antioxidant response. nih.govuea.ac.uk Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). nih.gov Isothiocyanates are potent inducers of the Nrf2 pathway. uea.ac.uk They can interact with cysteine residues on Keap1, leading to the dissociation of Nrf2. nih.gov Once freed, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a wide array of antioxidant and phase II detoxification enzymes. nih.govnih.gov This induction of cytoprotective genes is a key mechanism behind the chemopreventive effects of ITCs. nih.govscielo.org.co The activation of Nrf2 by ITCs like sulforaphane has been shown to increase the expression of downstream target genes such as heme oxygenase-1 (HO-1). nih.gov
| Signaling Pathway | Key Proteins | General Role | Effect of Isothiocyanates |
| NF-κB | NF-κB (p65, p50, etc.), IκB-α, IKK | Regulates inflammation, immunity, cell survival. xjtu.edu.cnraybiotech.com | Inhibition of activation and nuclear translocation. xjtu.edu.cnnih.gov |
| Nrf2 | Nrf2, Keap1, ARE | Regulates antioxidant and detoxification gene expression. nih.govnih.gov | Activation through Keap1 modification, leading to nuclear translocation and gene expression. nih.govuea.ac.uk |
Other Biological Modulations (e.g., Anti-inflammatory Responses)
Beyond their interaction with NF-κB and Nrf2, isothiocyanates, including potentially this compound, exhibit broader anti-inflammatory activities. mdpi.com These compounds have been shown to suppress the production of pro-inflammatory mediators. mdpi.com For instance, studies on various ITCs have demonstrated a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov
The anti-inflammatory effects of ITCs are often linked to their ability to downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process. nih.govnih.gov This modulation of inflammatory responses is a significant aspect of their biological activity and contributes to their potential health benefits. mdpi.com The mechanism often involves the inhibition of signaling pathways that lead to the expression of these inflammatory molecules. mdpi.com
| Inflammatory Mediator | Function | General Effect of Isothiocyanates |
| TNF-α | Pro-inflammatory cytokine. nih.gov | Decreased expression/production. mdpi.comnih.gov |
| IL-1β | Pro-inflammatory cytokine. nih.gov | Decreased expression/production. mdpi.comnih.gov |
| IL-6 | Pro-inflammatory cytokine. nih.gov | Decreased expression/production. mdpi.comnih.gov |
| iNOS | Enzyme producing nitric oxide, an inflammatory mediator. nih.gov | Decreased expression. nih.govnih.gov |
| COX-2 | Enzyme involved in the synthesis of prostaglandins, which mediate inflammation. nih.gov | Decreased expression. nih.govnih.gov |
Influence of Lactose Moiety on Biological Interaction and Bioavailability
The presence of a lactose moiety is expected to significantly influence the biological properties of this compound. ontosight.ai Lactose, a disaccharide composed of galactose and glucose, can alter the solubility, stability, and reactivity of the molecule, which in turn affects its biological interactions and functional properties.
The attachment of the isothiocyanate group to lactose could modify its bioavailability and how it interacts with cellular targets. ontosight.ai The lactose portion of the molecule may influence its absorption and distribution in the body. For instance, lactose itself is known to play a role in nutrient absorption. nih.gov The conjugation of molecules to lactose, a process known as lactosylation, can affect the biological activity and allergenicity of proteins. researchgate.net While specific studies on the bioavailability of this compound are not widely available, the principles of glycoconjugation suggest that the lactose moiety would play a crucial role. ontosight.ai It is hypothesized that this sugar component could enhance the therapeutic potential of the isothiocyanate by altering its pharmacokinetic profile. ontosight.ai
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is indispensable for determining the molecular structure of lactosyl isothiocyanate. By analyzing the interaction of the molecule with electromagnetic radiation, specific structural features can be identified and confirmed.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most telling feature in its IR spectrum is the strong and sharp absorption band characteristic of the isothiocyanate (–N=C=S) group. This asymmetric stretching vibration typically appears in the 2000–2200 cm⁻¹ region. chemicalpapers.com The presence of the lactose (B1674315) moiety contributes a broad absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. Additionally, C-H stretching vibrations from the aliphatic parts of the sugar rings are observed around 2900 cm⁻¹. chemicalpapers.com The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to C-O and C-C stretching and various bending vibrations within the pyranose rings.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibration Type |
| Isothiocyanate (–N=C=S) | 2000–2200 | Asymmetric Stretch |
| Hydroxyl (O-H) | 3600–3200 | Stretch, Broad |
| Aliphatic (C-H) | ~2900 | Stretch |
| Carbon-Oxygen (C-O) | 1200–1000 | Stretch |
This table presents the expected IR absorption frequencies for the key functional groups in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for unambiguous structural assignment.
¹H NMR: The ¹H NMR spectrum would be complex due to the numerous non-equivalent protons of the lactose unit. The anomeric protons of the glucose and galactose residues would appear as distinct doublets in the downfield region of the sugar protons (typically δ 4.5-5.5 ppm). The remaining sugar ring protons would produce a complex series of overlapping multiplets in the δ 3.0-4.5 ppm range.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. A key characteristic of isothiocyanates is the chemical shift of the –N=C=S carbon, which typically appears around δ 130-140 ppm. However, this signal is often very broad and of low intensity, sometimes described as "near-silent," due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's structural flexibility. glaserchemgroup.comnih.gov The carbons of the lactose moiety would appear in their characteristic regions, with the anomeric carbons (C-1 and C-1') resonating between δ 90-110 ppm and the other ring carbons appearing between δ 60-85 ppm.
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete assignment of the complex ¹H and ¹³C spectra. COSY experiments establish proton-proton couplings within the individual sugar rings, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the glucose and galactose units and linking the lactose moiety to the isothiocyanate group. For example, an HMBC experiment could show a correlation between the protons on the carbon adjacent to the nitrogen and the isothiocyanate carbon itself. glaserchemgroup.com
| Atom | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Anomeric Protons (H-1, H-1') | 4.5 - 5.5 | Appear as doublets |
| Other Sugar Protons | 3.0 - 4.5 | Complex, overlapping multiplets |
| ¹³C NMR | ||
| Isothiocyanate Carbon (–N=C=S) | 130 - 140 | Often broad or has very low intensity glaserchemgroup.comnih.gov |
| Anomeric Carbons (C-1, C-1') | 90 - 110 | |
| Other Sugar Carbons | 60 - 85 |
This table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. This allows for the precise determination of its molecular mass and confirmation of its elemental formula.
Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation to produce a characteristic fragmentation pattern. For this compound, the fragmentation would be expected to involve:
Cleavage of the glycosidic bond between the glucose and galactose units.
Loss of the isothiocyanate group.
Cross-ring cleavages within the sugar units, which are characteristic fragmentation pathways for carbohydrates. nih.gov This fragmentation data provides conclusive evidence for the identity and structure of the compound.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying the compound in a mixture.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. silicycle.comlibretexts.org The process involves spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials. libretexts.org The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. libretexts.org The relative positions of the spots (Rf values) depend on the polarity of the compounds and the solvent system used. Visualization can be achieved under UV light if the compounds are UV-active, or by using a chemical stain. For sulfur-containing compounds like isothiocyanates, specific stains such as Grote's reagent can be used, which produces a colored spot upon reaction. researchgate.net
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity of this compound and for its quantification. mdpi.com Reversed-phase HPLC, typically using a C18 stationary phase, is commonly employed. nih.gov
A typical method would involve a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724). The analytical determination of isothiocyanates can present challenges due to their potential instability and the lack of a strong UV chromophore for some derivatives. mdpi.comresearchgate.net Detection is often performed at low wavelengths (e.g., ~240-250 nm). To enhance sensitivity and selectivity, derivatization with a thiol-containing reagent, such as N-acetyl-l-cysteine, can be performed prior to HPLC analysis. nih.govmostwiedzy.pl Some studies have shown that elevating the column temperature (e.g., to 60°C) can improve the chromatographic separation of certain isothiocyanates by reducing on-column precipitation. researchgate.net UHPLC offers advantages over traditional HPLC, including faster analysis times, higher resolution, and greater sensitivity, making it a powerful tool for the analysis of this compound.
| Parameter | Typical Conditions |
| Technique | Reversed-Phase HPLC/UHPLC |
| Stationary Phase | C18 |
| Mobile Phase | Water/Acetonitrile Gradient |
| Detection | UV (e.g., 245 nm) or Mass Spectrometry (LC-MS) |
| Column Temperature | Ambient or Elevated (e.g., 60°C) researchgate.net |
| Derivatization (optional) | With N-acetyl-l-cysteine for enhanced detection nih.govmostwiedzy.pl |
This table outlines typical conditions for the HPLC/UHPLC analysis of isothiocyanates.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. However, its application to this compound is not for the direct analysis of the intact molecule, which is non-volatile due to its large size and high polarity conferred by the lactose moiety. Instead, GC, particularly when coupled with mass spectrometry (GC-MS), would be theoretically applied to study any potential volatile degradation products that might arise from thermal or chemical decomposition.
Isothiocyanates, as a class, can be thermolabile. mdpi.com For instance, the well-studied compound sulforaphane (B1684495) has been observed to undergo thermal degradation to 3-butenyl isothiocyanate under certain GC conditions. mdpi.comdss.go.th This highlights the necessity of carefully controlled GC parameters when analyzing any isothiocyanate.
For this compound, its large glycosidic structure makes it significantly less volatile than compounds like sulforaphane or allyl isothiocyanate. Direct GC analysis is impractical as it would require high temperatures that would lead to extensive decomposition (charring) rather than volatilization. Therefore, literature specifically detailing the GC analysis of volatile products from this compound is not available, as this is not a standard characterization method for this type of molecule. The primary application of GC in this context remains the analysis of smaller, volatile isothiocyanates derived from natural sources like cruciferous vegetables. mdpi.comresearchgate.netnih.govmdpi.com
Table 1: Comparison of Isothiocyanate Properties Relevant to GC Analysis
| Feature | This compound | Sulforaphane |
| Origin | Synthetic | Natural (from Glucoraphanin) |
| Molecular Weight | High (383.37 g/mol ) | Low (177.29 g/mol ) |
| Volatility | Non-volatile | Volatile |
| Thermal Stability | Prone to decomposition/charring | Thermolabile, can degrade to other volatile compounds dss.go.th |
| Typical GC Application | Not applicable for intact molecule; theoretical for volatile degradation products | Direct analysis of the compound and its degradation products dss.go.th |
Electrochemical Analysis Methods
Electrochemical methods offer sensitive means for studying compounds that can undergo oxidation or reduction reactions. The application of these techniques to this compound is an emerging area, with limited but specific findings. Research has been conducted on the acetylated form, hepta-O-acetyl-β-lactosyl isothiocyanate, to understand its electrochemical behavior and interactions with biological molecules.
A study involving the synthesis and characterization of hepta-O-acetyl-β-lactosyl isothiocyanate employed electrochemical techniques to investigate its interaction with DNA. researchgate.net The key findings from this research indicated that:
The compound exhibits an electrochemical response that can be monitored.
The peak current of the title compound was reduced in the presence of both double-stranded (dsDNA) and single-stranded (ssDNA) DNA.
This reduction effect suggests an interaction between the compound and DNA, which was proposed to be primarily through electrostatic binding. researchgate.net
While this provides insight into the electrochemical properties of a protected form of this compound, further research is needed to fully characterize the electrochemical behavior of the unprotected this compound and its potential applications in electrochemical sensing or analysis.
Chiroptical Studies (e.g., Polarimetry)
Chiroptical methods are essential for characterizing chiral molecules like this compound, which contains multiple stereocenters within its lactose backbone. Polarimetry, which measures the rotation of plane-polarized light by a chiral substance, is a fundamental technique used to confirm the stereochemical integrity of such compounds during synthesis and subsequent reactions.
The synthesis of various derivatives of this compound often involves characterization by polarimetry to ensure the desired stereochemistry is maintained. ijcps.orgresearchgate.netisc2012.comshivajiakola.ac.in
In the synthesis of new N-lactosylated thiocarbamates, specific rotation [α]D was measured using a digital polarimeter in chloroform (B151607) to characterize the products. ijcps.org
Similarly, polarimetric studies have been noted in the synthesis of N-lactosylated isodithiobiurets and dithiazolidines derived from this compound. researchgate.net
The preparation of hepta-O-benzoyl-β-D-lactosyl-3-(2)-substituted hydrazine-1,3-benzothiazolyl thiocarbamides also included polarimetric analysis to establish the identity of the newly synthesized compounds. isc2012.com
These studies underscore the routine use of polarimetry to provide crucial data on the optical activity of this compound and its derivatives, which is a direct consequence of its carbohydrate nature.
Applications of Lactosyl Isothiocyanate in Contemporary Biochemical Research and Chemical Synthesis
Utility in Glycoconjugate and Glycoside Synthesis
Lactosyl isothiocyanate serves as a valuable precursor in the synthesis of a variety of glycoconjugates and glycosides, which are crucial for studying biological processes. The isothiocyanate group provides a reactive handle for the conjugation of the lactose (B1674315) moiety to other molecules, such as amino acids, peptides, and other aglycones.
A significant application of this compound is in the synthesis of thiourea-linked glycoconjugates. For instance, peracetylated glycosylmethyl isothiocyanates have been successfully coupled with amine-functionalized amino acids to create C-glycosyl amino acids containing a thiourea (B124793) linker. nih.gov This method allows for the creation of peptidomimetics with potential applications in drug discovery.
Furthermore, the acetylated form, hepta-O-benzoyl-β-D-lactosyl isothiocyanate, has been utilized in the synthesis of novel N-lactosylated thiocarbamides. These compounds are formed through the reaction of the this compound with various aminobenzothiazoles. mdpi.com The resulting glycoconjugates have been investigated for their potential biological activities. mdpi.com The synthesis of these thiourea and thiocarbamide derivatives underscores the utility of this compound in creating complex molecules with defined stereochemistry. nih.govmdpi.com
| Starting Material | Reagent | Product | Application |
| Hepta-O-acetyl-β-D-lactosyl-isothiocyanate | Substituted-2-aminobenzothiazoles | Substituted-hepta-O-acetyl-β-D-lactosyl-thioureidobenzothiazoles | Potential antibacterial, antifungal, and antiprotozoal agents mdpi.com |
| Hepta-O-benzoyl-β-D-lactosyl isothiocyanate | 2-aminobenzothiazole/substituted benzothiazoles | 1-hepta-O-benzoyl-β-D-lactosyl-3-substituted benzothiazolyl thiocarbamides | Synthesis of novel N-lactosylated compounds |
| Peracetylated glycosylmethyl isothiocyanates | Amine-functionalized amino acid | Thiourea-tethered C-glycosyl amino acids | Substrates for co-translational modification of peptides nih.gov |
Role as a Versatile Reagent in Organic Chemistry
The isothiocyanate functional group is known for its diverse reactivity, making this compound a versatile reagent in organic synthesis. rsc.orgijacskros.com The electrophilic carbon atom of the isothiocyanate group readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity allows for the introduction of the lactosyl moiety into a variety of organic molecules, thereby modifying their properties and enabling the synthesis of novel carbohydrate-based structures.
The synthesis of various heterocyclic compounds can be achieved using isothiocyanate precursors. ijacskros.com While specific examples with this compound are not extensively documented in readily available literature, the general reactivity profile of isothiocyanates suggests its potential in constructing lactosyl-containing heterocycles. These structures could serve as scaffolds for the development of new therapeutic agents. nih.govumsl.edu
The preparation of anomeric sugar isothiocyanates from the corresponding glycosyl bromides through nucleophilic substitution with a thiocyanate (B1210189) ion is a well-established method in carbohydrate chemistry. mdpi.com This straightforward synthesis makes this compound and its derivatives accessible building blocks for more complex molecular architectures. rsc.orgnih.gov
Development of Biochemical Probes and Labeling Agents (e.g., Protein Modification, Carbohydrate Targeting)
The ability of the isothiocyanate group to react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, makes this compound a valuable tool for developing biochemical probes and labeling agents. nih.govnih.gov This reaction forms a stable thiourea linkage, allowing for the specific attachment of the lactose moiety to proteins.
A commercially available reagent, "Isothiocyanate-PEG-lactosyl," exemplifies this application. This molecule consists of a lactosyl group linked to an isothiocyanate via a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and reduces steric hindrance, facilitating the labeling of biomolecules. Such reagents can be used for:
Protein Modification: The lactosyl group can be introduced onto the surface of proteins to study carbohydrate-protein interactions or to alter the protein's properties.
Carbohydrate Targeting: The lactose moiety can act as a targeting ligand for specific receptors or lectins on the cell surface. nih.gov This is particularly relevant for studying and targeting cells that recognize terminal galactose residues.
Fluorescent Labeling: While this compound itself is not fluorescent, the isothiocyanate group is a common reactive moiety for attaching fluorescent dyes to molecules. Fluorescein (B123965) isothiocyanate (FITC) is a widely used example for labeling proteins and cells. nih.gov By analogy, this compound could be used to deliver the lactose moiety to specific biological targets, which could then be detected using fluorescently labeled lectins that bind to lactose. nih.gov
The development of such probes is crucial for elucidating the roles of carbohydrates in biological systems and for developing new diagnostic and therapeutic tools.
Scaffold for the Rational Design of Novel Bioactive Chemical Entities
The combination of a carbohydrate and a reactive functional group in this compound makes it an attractive scaffold for the rational design of novel bioactive chemical entities. nih.govmdpi.comnih.gov The lactose moiety can provide specificity for certain biological targets, such as lectins or enzymes, while the isothiocyanate group can be used to attach other pharmacophores or to form covalent bonds with the target.
Isothiocyanates, in general, are known to exhibit a range of biological activities, including anticancer and enzyme-inhibiting properties. nih.govgoogle.comresearchgate.net By incorporating the lactosyl group, it may be possible to direct these activities towards specific cell types or enzymes that recognize lactose. For example, this compound could be a starting point for the design of inhibitors for enzymes involved in lactose metabolism or for galectins, a family of lectins that bind to β-galactosides and are implicated in various diseases.
Q & A
Q. How can computational models of this compound’s reactivity be experimentally validated?
- Methodological Answer : Compare DFT-calculated reaction pathways (e.g., activation energies) with experimental kinetic data from stopped-flow spectroscopy. Validate transition states using isotopic labeling and kinetic isotope effects (KIE). Cross-reference with crystallographic data of intermediate trapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
